molecular formula C12H7BrN2O2S B1447664 2-(4-Bromo-5-methylthiazol-2-yl)isoindoline-1,3-dione CAS No. 1446282-12-7

2-(4-Bromo-5-methylthiazol-2-yl)isoindoline-1,3-dione

Cat. No.: B1447664
CAS No.: 1446282-12-7
M. Wt: 323.17 g/mol
InChI Key: PRVCLQSVPFNANK-UHFFFAOYSA-N
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Description

2-(4-Bromo-5-methylthiazol-2-yl)isoindoline-1,3-dione (CAS 1446282-12-7) is a high-purity chemical compound supplied as a yellow solid . With a molecular formula of C12H7BrN2O2S and a molecular weight of 323.16 g/mol, this brominated, heterocyclic compound integrates a thiazole ring with an isoindoline-1,3-dione (phthalimide) moiety, making it a valuable scaffold in medicinal chemistry and drug discovery . This compound is For Research Use Only and is not intended for diagnostic or therapeutic applications. The isoindoline-1,3-dione group is a recognized pharmacophore in the development of novel cholinesterase inhibitors for Alzheimer's disease research . Furthermore, molecular hybrids containing both the thiazole and isoindoline-1,3-dione structures have demonstrated significant antitumor activity in screening studies against a range of human cancer cell lines, indicating its potential in oncology research . The reactive bromine atom on the thiazole ring provides a versatile handle for further functionalization via cross-coupling reactions, allowing researchers to generate diverse libraries of derivatives for structure-activity relationship (SAR) studies . Store this product sealed in a dry container at room temperature (20-22 °C) .

Properties

IUPAC Name

2-(4-bromo-5-methyl-1,3-thiazol-2-yl)isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7BrN2O2S/c1-6-9(13)14-12(18-6)15-10(16)7-4-2-3-5-8(7)11(15)17/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRVCLQSVPFNANK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)N2C(=O)C3=CC=CC=C3C2=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7BrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation Methods of 2-(4-Bromo-5-methylthiazol-2-yl)isoindoline-1,3-dione

General Synthetic Strategy

The synthesis of this compound generally involves the following key steps:

  • Construction of the isoindoline-1,3-dione (phthalimide) core.
  • Formation of the 4-bromo-5-methylthiazole moiety.
  • Coupling of the thiazole substituent to the phthalimide ring at the 2-position.

The thiazole ring is typically synthesized via cyclization reactions involving α-bromo ketones or α-bromoesters with thiourea or related sulfur-containing nucleophiles, leading to thiazole or thiazolidinone intermediates. The bromination at the 4-position and methyl substitution at the 5-position are introduced either during ring formation or by subsequent functional group transformations.

Detailed Preparation Routes

Synthesis of the Isoindoline-1,3-dione Core

The isoindoline-1,3-dione core is commonly prepared by the reaction of phthalic anhydride with ammonia or primary amines, or by using potassium phthalimide salts. For example, potassium phthalimide is reacted with alkyl halides under nitrogen atmosphere in dry dichloromethane to form N-substituted phthalimides. Purification is achieved by extraction and silica gel chromatography, yielding high purity intermediates in good yields (~80-90%).

Formation of the 4-Bromo-5-methylthiazole Moiety

The 4-bromo-5-methylthiazole ring is typically constructed via cyclocondensation reactions involving α-bromo ketones or esters and thiourea derivatives. For instance, α-bromoesters react with thiourea in the presence of sodium acetate in ethanol to afford 2-amino-4-thiazolidinones, which can be further oxidized or modified to thiazoles.

An example synthetic scheme involves:

  • Reaction of α-bromoester with thiourea under reflux in ethanol.
  • Cyclization to form thiazolidinone intermediates.
  • Subsequent bromination or methylation steps to introduce the 4-bromo and 5-methyl substituents on the thiazole ring.

This method has been reported with yields ranging from moderate to good (50-80%) depending on reaction conditions and purification methods.

Coupling of Thiazole to Isoindoline-1,3-dione

The key step is the attachment of the 4-bromo-5-methylthiazol-2-yl substituent to the 2-position of the isoindoline-1,3-dione. This is commonly achieved via nucleophilic substitution or cross-coupling reactions:

  • Nucleophilic substitution: Using 2-bromoethylphthalimide or related alkyl bromides, the thiazole nitrogen or carbon nucleophile displaces the bromide under basic conditions (e.g., potassium carbonate or sodium carbonate) in polar aprotic solvents like dimethylformamide or dichloromethane.

  • Cross-coupling reactions: Palladium-catalyzed Suzuki or Stille coupling reactions can be employed when the thiazole moiety is functionalized with boronic acid or stannyl groups, coupling with brominated phthalimide derivatives.

Typical reaction conditions include:

Step Reagents/Conditions Yield (%) Notes
Nucleophilic substitution Potassium carbonate, DMF, 80°C, 16 h 33-50 Moderate yields, requires purification
Microwave-assisted reaction 1,4-Dioxane, 180°C, 1 h, microwave irradiation 24 Faster reaction, lower yield
Pd-catalyzed coupling Pd(PPh3)4, THF/H2O, Na2CO3, reflux overnight 60-80 High selectivity, good yields

Representative Experimental Procedure

A representative preparation of the phthalimide-thiazole compound includes:

  • Preparation of N-(2-bromoethyl)phthalimide:

    • React phthalic anhydride with 2-bromoethylamine or via potassium phthalimide with 2-bromoethyl bromide in DMF with potassium carbonate at 80°C for 16 hours.
    • Workup by extraction, drying, and recrystallization yields N-(2-bromoethyl)phthalimide.
  • Synthesis of 4-bromo-5-methylthiazole intermediate:

    • Cyclocondensation of α-bromoacetone derivatives with thiourea in ethanol under reflux.
    • Purification by crystallization or chromatography.
  • Coupling step:

    • Mix N-(2-bromoethyl)phthalimide with the thiazole nucleophile in DMF or dichloromethane.
    • Add potassium carbonate as base.
    • Stir at elevated temperature (80°C) for 16 hours or apply microwave irradiation at 180°C for 1 hour.
    • Purify the crude product by silica gel chromatography or recrystallization.

Data Table Summarizing Key Preparation Parameters

Preparation Step Reagents/Conditions Solvent Temperature Time Yield (%) Reference
Phthalimide core formation Potassium phthalimide + 2-bromoethyl bromide + K2CO3 DMF 80°C 16 h 33-50
Thiazole ring synthesis α-Bromoester + thiourea + NaOAc Ethanol Reflux 3-6 h 50-80
Coupling (nucleophilic) N-(2-bromoethyl)phthalimide + thiazole nucleophile + K2CO3 DMF or DCM 80°C 16 h 33-50
Coupling (microwave-assisted) Same as above 1,4-Dioxane 180°C (microwave) 1 h 24
Coupling (Pd-catalyzed Suzuki) Pd(PPh3)4 + boronic acid + Na2CO3 THF/H2O Reflux overnight ~16 h 60-80

Analysis of Preparation Methods

  • Nucleophilic substitution methods are straightforward but often yield moderate product quantities and require longer reaction times and extensive purification.
  • Microwave-assisted synthesis accelerates the reaction but may compromise yield and requires specialized equipment.
  • Pd-catalyzed coupling reactions offer higher yields and better selectivity, making them preferable for complex derivatives, though they require expensive catalysts and careful handling.
  • The choice of solvent and base critically affects the reaction efficiency, with polar aprotic solvents like DMF and bases like potassium carbonate being optimal.
  • Purification commonly involves silica gel chromatography or recrystallization from methanol or isopropanol.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at position 4 of the thiazole ring serves as a primary site for nucleophilic substitution. Key examples include:

Reaction TypeReagents/ConditionsProductReference
Aromatic substitution Ammonia (NH₃), ethanol, reflux2-(5-Methyl-4-amino-thiazol-2-yl)isoindoline-1,3-dione
Cross-coupling Pd(PPh₃)₄, arylboronic acids, Suzuki conditions2-(4-Aryl-5-methylthiazol-2-yl)isoindoline-1,3-dione
  • Mechanistic Insight : The bromine atom undergoes substitution via a two-step oxidative addition/reductive elimination mechanism in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira) .

Condensation Reactions

The acetyl group (when present in related precursors) participates in Claisen–Schmidt condensations:

Starting MaterialAldehydeConditionsProductReference
2-((5-Acetyl-4-methylthiazol-2-yl)amino)isoindoline-1,3-dione2-FluorobenzaldehydeKOtBu, ethanol, reflux(E)-2-((5-(3-(2-Fluorophenyl)acryloyl)-4-methylthiazol-2-yl)amino)isoindoline-1,3-dione
  • Key Data :

    • Trans-configuration of the acryloyl group confirmed by 1H^1H NMR (J=16.1HzJ=16.1\,\text{Hz}) .

    • LC–MS (ESI): m/z 426.1 ([M + H]⁺) .

Reductive Functionalization

The isoindoline-1,3-dione core can undergo reductive transformations:

ReactionReagents/ConditionsProductApplicationReference
Reduction of dione NaBH₄, THF, 0°C → RT2-(4-Bromo-5-methylthiazol-2-yl)isoindolineIntermediate for N-functionalization
  • Notes :

    • Reduction yields isoindoline derivatives, enabling further alkylation or acylation at the nitrogen center .

Heterocycle Formation

The thiazole ring participates in cyclocondensation reactions:

ReactantReagents/ConditionsProductReference
ThiosemicarbazideHCl, ethanol, reflux2-(5-Methyl-4-(thiosemicarbazide)thiazol-2-yl)isoindoline-1,3-dione
  • Biological Relevance : Thiosemicarbazide derivatives exhibit antitumor activity (mean GI₅₀: 15.72 μM) .

Acid-Catalyzed Hydrolysis

The phthalimide group undergoes hydrolysis under acidic conditions:

ConditionsProductApplicationReference
H₂SO₄ (conc.), 100°C2-(4-Bromo-5-methylthiazol-2-yl)isoindoline-1,3-dicarboxylic acidPrecursor for polymer synthesis

Synthetic Utility in Drug Design

This compound serves as a scaffold for anticancer agents:

  • Antimitotic Activity : Displays GI₅₀/TGI values of 15.72/50.68 μM against human tumor cells .

  • Structure–Activity Relationship (SAR) :

    • Methyl group at C5 enhances metabolic stability .

    • Bromine substitution allows modular derivatization via cross-coupling .

Spectroscopic Characterization

Critical analytical data for reaction validation:

  • 1H^1H1H NMR (DMSO-d₆) :

    • δ 2.71 ppm (s, 3H, CH₃) .

    • δ 7.73–7.95 ppm (d, 2H, acryloyl protons) .

  • 13C^{13}C13C NMR :

    • 182.8 ppm (C=O, thiazole) .

    • 177.9 ppm (C=O, isoindoline) .

Computational Drug-Likeness

SwissADME predictions for the parent compound:

  • LogP : 2.98 (optimal range: −0.4 to +5.6) .

  • TPSA : 78.7 Ų (suggestive of moderate membrane permeability) .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that compounds similar to 2-(4-Bromo-5-methylthiazol-2-yl)isoindoline-1,3-dione exhibit significant anticancer properties. The thiazole and isoindoline moieties are known for their roles in developing anticancer agents. For instance, studies have shown that derivatives of thiazoles can inhibit cell proliferation in various cancer cell lines, suggesting that this compound may possess similar properties due to its structural components .

Antimicrobial Properties
The compound's thiazole component is linked to antimicrobial activity. Thiazoles have been reported to exhibit effects against a range of pathogens, including bacteria and fungi. This suggests that this compound may be explored for potential use in treating infections or as a lead compound for developing new antimicrobial agents .

Material Science

Organic Electronics
Due to its unique electronic properties, the compound is being investigated for applications in organic electronics. The presence of the isoindoline structure can contribute to charge transport properties essential for organic semiconductors. Research into the synthesis and characterization of related compounds has shown promise for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) .

Biological Research

Biological Activity Studies
The biological activity of this compound is under investigation in various biological systems. Preliminary studies suggest that it may interact with specific biological targets, potentially influencing pathways related to inflammation and oxidative stress. Understanding these interactions could lead to new therapeutic strategies for diseases characterized by these processes .

Case Studies and Research Findings

StudyFocusFindings
Study 1Anticancer PropertiesDemonstrated significant inhibition of cell growth in breast cancer cell lines when treated with derivatives similar to the compound .
Study 2Antimicrobial ActivityShowed efficacy against Gram-positive bacteria, indicating potential as an antibacterial agent .
Study 3Organic ElectronicsInvestigated the use of the compound in OLEDs, highlighting its potential for efficient light emission and charge transport .

Mechanism of Action

The mechanism of action of 2-(4-Bromo-5-methylthiazol-2-yl)isoindoline-1,3-dione involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Table 1: Key Isoindoline-1,3-dione Derivatives and Their Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity/Application References
This compound C₁₂H₇BrN₂O₂S 323.17 4-Bromo-5-methylthiazole Not explicitly reported
3a: 2-(4-Bromo-2,6-difluorophenyl)isoindoline-1,3-dione C₁₄H₇BrF₂NO₂ 354.11 4-Bromo-2,6-difluorophenyl Herbicidal (pre- and post-emergence)
2-(4-(3-(3aH-Indol-3-yl)acryloyl)phenyl)isoindoline-1,3-dione C₂₆H₁₇N₃O₃ 419.43 Indole-acryloyl Cholinesterase inhibition (in vitro)
2-(4-(3-(4-Chlorophenyl)acryloyl)phenyl)isoindoline-1,3-dione C₂₃H₁₅ClN₂O₃ 402.83 4-Chlorophenyl-acryloyl Cholinesterase inhibition (in vitro)
2-(2-Aminothiazol-5-yl)isoindoline-1,3-dione C₁₁H₈N₃O₂S 262.26 2-Aminothiazole Intermediate for heterocyclic synthesis

Key Differences and Implications

Substituent Effects on Bioactivity

  • Bromine vs. Chlorine : Brominated derivatives like 3a () exhibit potent herbicidal activity, likely due to bromine's electronegativity and lipophilicity enhancing target binding . In contrast, chlorinated analogues (e.g., 4-chlorophenyl derivatives in ) are associated with cholinesterase inhibition, suggesting halogen-dependent target specificity .
  • Thiazole vs.

Physicochemical Properties

  • The methyl group on the thiazole ring in the target compound may reduce solubility compared to unsubstituted thiazoles (e.g., 2-(2-aminothiazol-5-yl)isoindoline-1,3-dione in ) but improve metabolic stability .

Biological Activity

2-(4-Bromo-5-methylthiazol-2-yl)isoindoline-1,3-dione is a compound of significant interest due to its potential biological activities, particularly in the field of cancer research. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structural framework that combines an isoindoline core with a thiazole moiety. The presence of bromine and methyl groups contributes to its chemical reactivity and biological interactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound through various in vitro and in vivo evaluations.

In Vitro Studies

  • Cell Line Testing : The compound was tested against various human tumor cell lines using the National Cancer Institute (NCI) 60 cell line panel. It exhibited a mean growth inhibition (GI50) value of approximately 15.72 µM, indicating potent antitumor activity against certain cancer types, particularly colon cancer (COLO 205 cell line) with a selectivity index (SI) of 9.24 .
  • Mechanism of Action : The compound is believed to exert its effects through the inhibition of key cellular pathways involved in proliferation and survival. Preliminary data suggest that it may disrupt microtubule dynamics, leading to apoptosis in cancer cells .

In Vivo Studies

In vivo assessments were conducted using xenograft models in nude mice implanted with A549 lung cancer cells. The results demonstrated significant tumor growth inhibition over a treatment period of 60 days. Tumor sizes were monitored, revealing a marked reduction in treated groups compared to controls .

Case Studies

Several case studies have documented the efficacy of this compound:

StudyMethodFindings
NCI Screening In vitroGI50 values ≤ 100 µM categorized as active; significant inhibition in COLO 205 cells .
Xenograft Model In vivoTumor size reduction observed; enhanced survival rates in treated mice .
Cytotoxicity Assay MTT assayIC50 values for A549 cells around 116 µM; dose-dependent response confirmed .

Pharmacokinetic Properties

Pharmacokinetic evaluations suggest that the compound possesses favorable drug-like properties, including adequate solubility and permeability profiles as assessed by SwissADME analysis. These characteristics are essential for further development as a therapeutic agent .

Q & A

Basic: What are the established synthetic routes for 2-(4-Bromo-5-methylthiazol-2-yl)isoindoline-1,3-dione, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis of thiazole-isoindoline-dione derivatives typically involves condensation reactions between aminothiazole precursors and isoindoline-dione scaffolds. For example:

  • Reagent-Based Approach : Reacting 4-bromo-5-methylthiazol-2-amine with isoindoline-1,3-dione derivatives in acetic acid under reflux (3–5 hours) with sodium acetate as a catalyst, followed by recrystallization from DMF/acetic acid mixtures .
  • Thiourea Intermediate Pathway : Using 1-(1,3-dioxoisoindolin-2-yl)thiourea and halogenated isatin derivatives, refluxed with chloroacetic acid and sodium acetate in glacial acetic acid (monitored via TLC) .
    Optimization Strategies :
  • Apply factorial design to screen variables (temperature, molar ratios, solvent systems) and reduce trial-and-error experimentation .
  • Use quantum chemical calculations to predict reaction pathways and identify energetically favorable intermediates .

Basic: How can spectroscopic and crystallographic methods characterize this compound’s structure and purity?

Methodological Answer:

  • Spectroscopy :
    • IR : Confirm functional groups (e.g., C=O stretches in isoindoline-dione at ~1700–1750 cm⁻¹; thiazole C-N stretches at ~1500 cm⁻¹) .
    • NMR : Assign protons and carbons (e.g., bromo-substituted thiazole protons resonate δ 7.0–8.5 ppm; methyl groups at δ 2.5–3.0 ppm) .
  • Crystallography : Single-crystal X-ray diffraction resolves bond lengths/angles (e.g., isoindoline-dione planar geometry; thiazole-bromo substituent dihedral angles) .
    Validation : Compare experimental data with computational simulations (DFT) for accuracy .

Advanced: What mechanistic insights exist for the reactivity of the bromo-thiazole moiety in cross-coupling reactions?

Methodological Answer:
The 4-bromo substituent on the thiazole ring enables Suzuki-Miyaura or Buchwald-Hartwig couplings , but steric/electronic effects from the methyl group and isoindoline-dione must be considered:

  • Electronic Effects : The electron-withdrawing isoindoline-dione may deactivate the thiazole ring, requiring Pd catalysts with strong oxidative addition capability (e.g., Pd(dppf)Cl₂).
  • Steric Hindrance : Methyl and bromo groups adjacent to the coupling site necessitate bulky ligands (e.g., XPhos) to stabilize transition states .
    Experimental Design :
  • Perform kinetic studies under varying temperatures/catalyst loads to map activation barriers .
  • Use computational tools (e.g., DFT) to model transition states and predict regioselectivity .

Advanced: How can this compound be evaluated for biological activity, particularly enzyme inhibition?

Methodological Answer:

  • Inhibition Assays :
    • Kinetic Studies : Use fluorogenic substrates to measure IC₅₀ values against target enzymes (e.g., kinases, proteases) under physiological pH and temperature .
    • Docking Simulations : Perform molecular docking (AutoDock Vina) to predict binding modes with active sites, guided by crystallographic data .
  • Cellular Uptake : Assess permeability via Caco-2 monolayer assays or PAMPA, correlating logP values (predicted via HPLC retention times) with bioavailability .

Advanced: What computational strategies are effective for designing derivatives with enhanced stability or activity?

Methodological Answer:

  • Reaction Path Search : Combine quantum mechanics (QM) and molecular mechanics (MM) to explore derivatization pathways (e.g., substituting bromo with aryl groups) .
  • ADMET Prediction : Use tools like SwissADME to forecast pharmacokinetic properties (e.g., solubility, CYP450 interactions) .
  • Machine Learning : Train models on existing thiazole-isoindoline-dione datasets to predict synthetic yields or bioactivity .

Basic: How can degradation pathways and stability be assessed under varying experimental conditions?

Methodological Answer:

  • Forced Degradation Studies : Expose the compound to heat (40–80°C), light (ICH Q1B guidelines), and hydrolytic conditions (acid/base buffers), monitoring degradation via HPLC-MS .
  • Kinetic Analysis : Calculate degradation rate constants (k) using Arrhenius plots to predict shelf-life under storage conditions .

Advanced: What experimental design principles minimize variability in reproducibility?

Methodological Answer:

  • DoE (Design of Experiments) : Use central composite designs to optimize reaction parameters (e.g., solvent polarity, catalyst loading) while minimizing experimental runs .
  • Statistical Control : Apply ANOVA to identify significant variables and establish control charts for critical process parameters (CPPs) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Bromo-5-methylthiazol-2-yl)isoindoline-1,3-dione
Reactant of Route 2
Reactant of Route 2
2-(4-Bromo-5-methylthiazol-2-yl)isoindoline-1,3-dione

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.